1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one
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Overview
Description
1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrano[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the desired pyrano[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrimido[4,5-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antioxidant properties.
Properties
Molecular Formula |
C19H14Cl2N2O2S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-12-3-7-14(8-4-12)22-17(24)16-2-1-11-25-18(16)23(19(22)26)15-9-5-13(21)6-10-15/h3-10H,1-2,11H2 |
InChI Key |
MFHMAQWYCKGKNT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(N(C(=S)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC1 |
Canonical SMILES |
C1CC2=C(N(C(=S)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC1 |
Origin of Product |
United States |
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